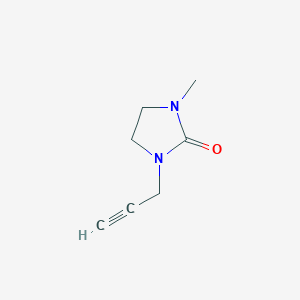
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide
Descripción general
Descripción
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group at the second position and a hydroxymethyl group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide typically involves the acetylation of 2-aminopyridine followed by the reduction of the resulting intermediate. One common method includes the following steps:
Acetylation: 2-aminopyridine is reacted with acetic anhydride to form 2-acetylaminopyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions to form ethers or esters.
Major Products:
Oxidation: Formation of 2-acetylaminopyridine-4-carboxylic acid.
Reduction: Formation of 2-aminopyridin-4-yl)methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
(2-Aminopyridin-4-yl)methanol: Similar structure but lacks the acetyl group.
(2-Acetylaminopyridin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is unique due to the presence of both an acetylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-4,11H,5H2,1H3,(H,9,10,12) |
Clave InChI |
LKPYHVXLNZEUFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=CC(=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B8637493.png)



